BenchChemオンラインストアへようこそ!

TRANS-(4-(TRIFLUOROMETHYL)PYRROLIDIN-3-YL)METHANOL HYDROCHLORIDE

Lipophilicity Membrane permeability Drug-likeness

This trans-4-(trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride (CAS 168544-85-2) is a chirally defined building block with a LogP of 1.51, ideal for CNS drug candidates. Its trans-3,4-substitution pattern ensures precise spatial orientation for aspartyl protease inhibitors. The CF₃ group enhances permeability without adding H-bond donors. Supplied as stable HCl salt, ready for carbamate/ether elaboration. Choose this over methyl or unsubstituted analogs for superior membrane partitioning and stereochemical precision.

Molecular Formula C12H22Cl2F6N2O2
Molecular Weight 411.21 g/mol
Cat. No. B8195037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRANS-(4-(TRIFLUOROMETHYL)PYRROLIDIN-3-YL)METHANOL HYDROCHLORIDE
Molecular FormulaC12H22Cl2F6N2O2
Molecular Weight411.21 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C(F)(F)F)CO.C1C(C(CN1)C(F)(F)F)CO.Cl.Cl
InChIInChI=1S/2C6H10F3NO.2ClH/c2*7-6(8,9)5-2-10-1-4(5)3-11;;/h2*4-5,10-11H,1-3H2;2*1H/t2*4-,5+;;/m10../s1
InChIKeyMHBGGTCEXDAKFE-FZUHBSIMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRANS-(4-(Trifluoromethyl)pyrrolidin-3-yl)methanol Hydrochloride: Chiral Building Block for Stereochemically Demanding Drug Discovery Programs


TRANS-(4-(Trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride (CAS 168544-85-2, MFCD27997450) is a chiral, enantiomerically defined pyrrolidine building block bearing a trans-configured 4-trifluoromethyl and 3-hydroxymethyl substitution pattern, supplied as the hydrochloride salt . The compound belongs to the class of fluorinated saturated N-heterocycles that serve as privileged scaffolds in medicinal chemistry, where the CF₃ group functions as a lipophilic electron-withdrawing bioisostere and the hydroxymethyl moiety provides a versatile synthetic handle for further elaboration . Its defined (3R,4R) or (3S,4S) trans stereochemistry imposes conformational constraints that are critical for achieving selective target engagement in structure-based drug design .

Why In-Class Pyrrolidine Building Blocks Cannot Replace TRANS-(4-(Trifluoromethyl)pyrrolidin-3-yl)methanol Hydrochloride Without Compromising Molecular Design Objectives


Pyrrolidine building blocks that differ in substitution position, stereochemistry, or the absence of the CF₃ group exhibit quantitatively distinct physicochemical profiles that directly alter permeability, metabolic stability, and target-binding geometry . The trans-4-CF₃-3-CH₂OH arrangement produces a LogP of approximately 1.5, whereas the unsubstituted pyrrolidin-3-ylmethanol exhibits a LogP near 0.0 and the 4-methyl analog yields a LogP of only 0.16 . Such differences of over one log unit translate to roughly a 10-fold change in membrane partitioning—sufficient to shift a compound from permeable to impermeable territory under Lipinski rules . Furthermore, the trans stereochemistry defines a specific spatial relationship between the CF₃ and hydroxymethyl vectors that is not replicated by cis isomers or geminally substituted variants, making simple interchange architecturally unsound for projects where stereochemical precision governs potency and selectivity.

Quantitative Differentiation Evidence for TRANS-(4-(Trifluoromethyl)pyrrolidin-3-yl)methanol Hydrochloride Versus Closest Analogs


LogP Differentiation: 4-CF₃ Trans Pyrrolidine Methanol vs. Unsubstituted and 4-Methyl Analogs

The target compound exhibits a calculated LogP of 1.507, which is approximately 1.59 log units higher than unsubstituted pyrrolidin-3-ylmethanol (LogP -0.083) and 1.34 log units higher than trans-4-methylpyrrolidin-3-ylmethanol (LogP 0.163), while maintaining an identical polar surface area of 32.26 Ų across all three compounds . Each log unit increase corresponds to roughly a 10-fold increase in octanol-water partitioning, meaning the target compound is approximately 30–40 times more lipophilic than the unsubstituted analog and over 20 times more lipophilic than the 4-methyl congener .

Lipophilicity Membrane permeability Drug-likeness

Regioisomeric CF₃ Positioning: 4-CF₃ (trans) vs. 3-CF₃ (Geminal) Substitution Pattern

Comparison of the target trans-4-CF₃ compound (LogP 1.507) with the geminal 3-CF₃ regioisomer (3-(trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride, CAS 1260812-78-9, LogP 1.651) reveals a subtle but meaningful LogP difference of approximately 0.14 log units, with the 4-CF₃ compound being marginally less lipophilic . Both share identical molecular formula (C₆H₁₁ClF₃NO), molecular weight (205.61), and PSA (32.26 Ų). However, the 4-CF₃ substitution places the electron-withdrawing group at a position that inductively influences the pyrrolidine nitrogen pKa differently than the geminal 3-CF₃ arrangement, which directly impacts the nitrogen basicity and protonation state at physiological pH .

Regioisomer comparison Lipophilicity tuning Structure-activity relationship

Trans Stereochemical Configuration: Critical for 3,4-Disubstituted Pyrrolidine Target Engagement

The trans-3,4-disubstituted pyrrolidine scaffold has been validated as a productive chemotype for engaging the human aspartyl protease renin, where the trans geometry orients substituents into complementary sub-pockets of the enzyme active site . In the Novartis renin inhibitor program, trans-3,4-disubstituted pyrrolidines demonstrated measurable in vitro IC₅₀ values, and optimization of the carbamate-linked series achieved pronounced potency improvements versus the starting lead and demonstrated blood-pressure-lowering efficacy in a hypertensive double-transgenic rat model after oral dosing . While these data do not derive from the exact target compound, they establish the trans-3,4-disubstituted pyrrolidine geometry—shared by the target compound—as a pharmacophorically relevant scaffold for aspartyl protease inhibition, a property not available to cis-configured analogs.

Stereochemistry Renin inhibition Structure-based drug design

Hydrochloride Salt Form: Aqueous Solubility and Handling Advantages vs. Free Base

The hydrochloride salt of the target compound is reported to be soluble in polar solvents including water and methanol, attributable to the protonated pyrrolidinium species and the hydrophilic hydroxymethyl group . This contrasts with the free base form (CAS 217096-42-9), which lacks the ionic character and exhibits reduced aqueous solubility. Pyrrolidine hydrochloride salts generally demonstrate enhanced crystallinity, higher melting points, and improved long-term storage stability compared to their free-base counterparts, which are often volatile liquids at ambient temperature (pyrrolidine free base: bp 87°C, density 0.852 g/mL) . The hydrochloride salt form also facilitates accurate weighing and handling in parallel synthesis workflows, reducing variability in stoichiometric control during amide coupling or reductive amination steps .

Salt form Aqueous solubility Chemical stability

Optimal Application Scenarios for TRANS-(4-(Trifluoromethyl)pyrrolidin-3-yl)methanol Hydrochloride Based on Differentiated Evidence


Synthesis of Conformationally Constrained Aspartyl Protease Inhibitor Candidates

For medicinal chemistry programs targeting aspartyl proteases (renin, BACE1, HIV-1 protease), the trans-3,4-disubstituted pyrrolidine geometry of this compound provides the correct spatial orientation of substituents to engage the enzyme's prime and non-prime sub-pockets simultaneously. The Novartis trans-3,4-disubstituted pyrrolidine renin inhibitor program demonstrated that this scaffold class yields orally active compounds with in vivo blood-pressure-lowering efficacy, validating the scaffold for protease-targeted drug discovery . The hydroxymethyl group serves as a direct attachment point for prime-site linker elaboration via carbamate or ether formation, while the 4-CF₃ group occupies the hydrophobic S1 pocket.

Building Block for CNS-Penetrant Lead Optimization Where Balanced Lipophilicity Is Critical

The compound's LogP of 1.51 places it within the empirically derived optimal range (LogP 1–3) for CNS drug candidates, where excessively lipophilic compounds (LogP >3) exhibit elevated volumes of distribution and non-specific binding, while overly polar compounds (LogP <0) fail to cross the blood-brain barrier . The 4-CF₃ group simultaneously enhances passive permeability relative to unsubstituted or 4-methyl pyrrolidine analogs (ΔLogP ≈ +1.3 to +1.6) without inflating molecular weight or introducing additional hydrogen bond donors, making this building block suitable for fragment growth and lead optimization campaigns targeting neurological disorders.

Chiral Scaffold for Asymmetric Synthesis of Enantiomerically Pure Drug Candidates

The defined (3R,4R) or (3S,4S) trans stereochemistry of this compound provides a chiral pyrrolidine core that can be elaborated without racemization when the hydroxymethyl group is activated for coupling (e.g., via mesylation, tosylation, or oxidation to the aldehyde). The trans relationship between the CF₃ and CH₂OH groups creates a rigid scaffold where both substituents are oriented in well-defined trajectories, enabling predictable structure-based design . This contrasts with racemic or diastereomeric mixtures that would produce ambiguous SAR data during lead optimization.

Physicochemical Probe for Evaluating CF₃ Electronic Effects on Pyrrolidine Basicity and Reactivity

With the CF₃ group positioned at the 4-position (trans to the 3-hydroxymethyl), this compound serves as a well-defined model substrate for studying inductive electron withdrawal on pyrrolidine nitrogen pKa and nucleophilicity in academic and industrial research settings. The availability of comparative LogP data for the unsubstituted (LogP -0.083), 4-methyl (LogP 0.163), 4-CF₃ trans (LogP 1.507), and 3-CF₃ geminal (LogP 1.651) analogs enables systematic investigation of how incremental fluorination modulates physicochemical properties without altering the PSA or hydrogen-bond donor/acceptor counts .

Quote Request

Request a Quote for TRANS-(4-(TRIFLUOROMETHYL)PYRROLIDIN-3-YL)METHANOL HYDROCHLORIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.